molecular formula C16H24BClN2O4 B566896 tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1246184-56-4

tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B566896
CAS No.: 1246184-56-4
M. Wt: 354.638
InChI Key: GUCJCQYMGIIITM-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a significant intermediate in the synthesis of 1H-indazole derivatives. These compounds are of interest due to their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. The title compound is obtained through two substitution reactions, and its structure has been corroborated by various analytical techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, single-crystal X-ray diffraction confirms the molecular structure, which is further validated by density functional theory (DFT) calculations .


Synthesis Analysis

  • Attack of the chloride ion on the carbocation, resulting in the formation of tert-butyl chloride. The SN1 mechanism predominates due to the stability of the tert-butyl carbocation .

Molecular Structure Analysis

The molecular structure of the title compound has been characterized using various techniques. The single crystal structure, determined by X-ray diffraction, confirms the arrangement of atoms in the crystal lattice. Density functional theory (DFT) calculations validate the optimized molecular structure, showing good agreement with the experimental data. The compound exists in multiple conformers, with a stable conformer accounting for 98.28% of the population .


Chemical Reactions Analysis

When dissolved in water, This compound undergoes hydrolysis to form tert-butyl alcohol. In alcohols, it forms the corresponding t-butyl ethers. The compound can be further modified through reactions such as the Suzuki–Miyaura reaction at the C5 position. Its versatility makes it a valuable intermediate for indazole derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used as an intermediate in the synthesis of biologically active compounds, such as crizotinib, demonstrating its utility in pharmaceutical research. The synthesis process involves multiple steps, starting from readily available materials, and its structure has been confirmed through various spectroscopic methods (D. Kong et al., 2016).
  • Research on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, showcases the detailed structural analysis through X-ray diffraction and DFT studies, highlighting the importance of understanding the physicochemical properties of such intermediates (W. Ye et al., 2021).

Applications in Polymer and Material Science

  • The compound has been utilized in the synthesis of deeply colored polymers containing isoDPP units, indicating its role in creating materials with specific optical properties. Such materials have potential applications in electronics and photonics (Irina Welterlich et al., 2012).
  • Another study explored the creation of heterodifunctional polyfluorenes for the generation of nanoparticles, highlighting the compound's utility in developing nanomaterials with bright fluorescence emission. This has implications for bioimaging and sensing technologies (Christoph S. Fischer et al., 2013).

Novel Synthetic Approaches and Medicinal Chemistry

  • Innovative synthetic methods have been developed for creating novel compounds, such as the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, further emphasizing the compound's significance in the synthesis of targeted mTOR inhibitors (Qi Zhang et al., 2022).
  • The compound has also played a crucial role in the development of novel PET probes for imaging mitochondrial complex I activity in the brain, showcasing its potential in diagnostic and therapeutic research (H. Tsukada et al., 2014).

Properties

IUPAC Name

tert-butyl N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-11-8-10(9-19-12(11)18)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCJCQYMGIIITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694499
Record name tert-Butyl [2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246184-56-4
Record name tert-Butyl [2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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